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Perchloric acid;pyridin-4-amine
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Overview
Description
Perchloric acid;pyridin-4-amine is a compound formed by the combination of perchloric acid and pyridin-4-amine. Perchloric acid is a strong acid commonly used in analytical chemistry, while pyridin-4-amine, also known as 4-aminopyridine, is an organic compound used in various chemical and biological applications. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of perchloric acid;pyridin-4-amine typically involves the reaction of pyridin-4-amine with perchloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the resulting product is isolated through crystallization or other purification techniques.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents. The process is optimized to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of perchloric acid.
Chemical Reactions Analysis
Types of Reactions: Perchloric acid;pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The amine group in pyridin-4-amine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-amine N-oxide, while substitution reactions can produce various substituted pyridin-4-amine derivatives.
Scientific Research Applications
Perchloric acid; pyridin-4-amine is a compound with applications in various scientific research areas. Here's a detailed look at its applications:
Synthesis and Use of 4-Aminopyridines
- 4-aminopyridine compounds, particularly those with a tertiary amino group at the 4-position, exhibit supernucleophilic properties, making them valuable catalysts in acylation and other reactions .
- 4-N,N-dimethylaminopyridine (DMAP) is used extensively in the pharmaceutical and agricultural industries for acylation and other reactions .
- Improved methods for producing 4-substituted pyridines involve activation-substitution-deactivation routes, with pyridine betaines as activated pyridine species . These processes involve reacting a 4-substituted pyridine base with an α,β-unsaturated acid to form an activated 1,4-substituted pyridine betaine. The betaine then reacts with a nucleophile to displace the leaving group .
Corrosion Inhibition
- 4-amino-1,2,4-triazoles have been studied for their corrosion inhibition properties on mild steel in perchloric acid .
Synthesis of Pyridin-4-ylmethanaminium Perchlorate
- Pyridin-4-ylmethanaminium perchlorate monohydrate, is synthesized by adding a solution of 4-picolylamine in ethanol to perchloric acid .
Reactions with Nitrous Acid
- The diazotisation of 1-methyl-4-aminopyridinium perchlorate in perchloric acid is first order in both the amine and nitrous acid . The rate coefficients increase with increasing concentrations of perchloric acid and sodium perchlorate . The reaction may involve an initial interaction between the nitrosating agent and the heteroaromatic nucleus of the 1-methyl- or 1-methoxy-4-aminopyridinium ion .
4-Aminopyridine as an Intermediate
- 4-aminopyridine is an intermediate in the synthesis of medicines, agricultural chemicals, and dyestuffs .
Clinical evaluation and treatment of obesity
Mechanism of Action
The mechanism of action of perchloric acid;pyridin-4-amine involves its interaction with specific molecular targets. For instance, pyridin-4-amine is known to inhibit voltage-gated potassium channels, leading to prolonged action potentials and enhanced neurotransmitter release . This mechanism is particularly relevant in the context of neurological research and therapeutic applications.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to pyridin-4-amine.
Pyrrole: Another aromatic heterocycle with different chemical properties.
Adenine and Guanine: Nitrogen-containing bases found in DNA, structurally related to pyridin-4-amine.
Uniqueness: Perchloric acid;pyridin-4-amine is unique due to its combination of a strong acid and an amine, resulting in distinct chemical reactivity and applications. Its ability to inhibit potassium channels sets it apart from other similar compounds, making it valuable in neurological research and potential therapeutic applications .
Properties
CAS No. |
61568-98-7 |
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Molecular Formula |
C10H13ClN4O4 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
perchloric acid;pyridin-4-amine |
InChI |
InChI=1S/2C5H6N2.ClHO4/c2*6-5-1-3-7-4-2-5;2-1(3,4)5/h2*1-4H,(H2,6,7);(H,2,3,4,5) |
InChI Key |
KGNZCLDDCNGVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N.C1=CN=CC=C1N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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